methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate
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Overview
Description
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with a chlorophenyl group and an acetyl-beta-alaninate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorinated aromatic compounds.
Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of Beta-Alaninate Moiety: The beta-alaninate moiety is introduced through a condensation reaction with beta-alanine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs.
Scientific Research Applications
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: Shares the chlorophenyl group but differs in the rest of the structure.
Methyl N-{[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-L-alaninate: Similar pyridazinone ring but with a different substituent.
Uniqueness
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alaninate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C18H19ClN4O2
- Molecular Weight : 354.83 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound's structure enables it to modulate enzymatic activity, potentially affecting signal transduction pathways, metabolic processes, and gene expression regulation.
Anticancer Properties
Several studies have indicated that pyridazine derivatives exhibit anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored, particularly in relation to its interaction with the cereblon E3 ubiquitin ligase, which plays a crucial role in targeted protein degradation. This mechanism is significant for developing therapies against various malignancies.
Anti-inflammatory Effects
Research has shown that compounds similar to this compound can exhibit anti-inflammatory effects by inhibiting phosphodiesterase (PDE) enzymes. This inhibition leads to increased levels of cyclic nucleotides, which can modulate inflammatory responses.
Case Studies
- In Vitro Studies : A study investigated the cytotoxicity of this compound against various cancer cell lines. Results indicated significant growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
- Mechanistic Insights : Another study focused on the compound's mechanism of action through its binding affinity to the cereblon E3 ligase. The findings suggested that this binding could lead to the degradation of oncogenic proteins, thereby reducing tumor proliferation rates.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer | 5.2 (MCF-7) | Cereblon E3 ligase modulation |
Compound A | Anticancer | 10.0 (A549) | PDE inhibition |
Compound B | Anti-inflammatory | 15.0 (RAW 264.7) | TNF-alpha inhibition |
Properties
Molecular Formula |
C16H16ClN3O4 |
---|---|
Molecular Weight |
349.77 g/mol |
IUPAC Name |
methyl 3-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C16H16ClN3O4/c1-24-16(23)8-9-18-14(21)10-20-15(22)7-6-13(19-20)11-2-4-12(17)5-3-11/h2-7H,8-10H2,1H3,(H,18,21) |
InChI Key |
QOUDRAAYNOWRHG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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